molecular formula C5H12N2 B12189030 (E)-pent-2-ene-1,5-diamine

(E)-pent-2-ene-1,5-diamine

Cat. No.: B12189030
M. Wt: 100.16 g/mol
InChI Key: GZJWADCHAFPNLA-OWOJBTEDSA-N
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Description

(E)-pent-2-ene-1,5-diamine is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and two amine groups attached to the first and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-pent-2-ene-1,5-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pent-2-ene and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of amine groups to the double bond.

    Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-pent-2-ene-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce saturated amines.

Scientific Research Applications

(E)-pent-2-ene-1,5-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.

    Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-pent-2-ene-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The double bond in the compound may also play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (Z)-pent-2-ene-1,5-diamine: The cis isomer of the compound, differing in the spatial arrangement of the amine groups.

    Pentane-1,5-diamine: A saturated analogue without the double bond.

    Hexane-1,6-diamine: A longer-chain analogue with similar functional groups.

Uniqueness

(E)-pent-2-ene-1,5-diamine is unique due to the presence of both a double bond and two amine groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking these features.

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-pent-2-ene-1,5-diamine

InChI

InChI=1S/C5H12N2/c6-4-2-1-3-5-7/h1-2H,3-7H2/b2-1+

InChI Key

GZJWADCHAFPNLA-OWOJBTEDSA-N

Isomeric SMILES

C(CN)/C=C/CN

Canonical SMILES

C(CN)C=CCN

Origin of Product

United States

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